molecular formula C17H13BrN4O B2454606 N-([2,3'-bipyridin]-4-ylmethyl)-5-bromonicotinamide CAS No. 2034440-42-9

N-([2,3'-bipyridin]-4-ylmethyl)-5-bromonicotinamide

Cat. No.: B2454606
CAS No.: 2034440-42-9
M. Wt: 369.222
InChI Key: SZPIOESHWJHLHA-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-4-ylmethyl)-5-bromonicotinamide is a complex organic compound that features a bipyridine moiety linked to a bromonicotinamide group. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The bipyridine unit is known for its ability to coordinate with metal ions, making it a valuable ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-5-bromonicotinamide typically involves several steps, starting with the preparation of the bipyridine derivative. One common method involves the coupling of 2,3’-bipyridine with a suitable bromonicotinamide precursor under controlled conditions. The reaction often employs palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-4-ylmethyl)-5-bromonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, reducing agents like sodium borohydride for reduction, and oxidizing agents such as hydrogen peroxide for oxidation. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine unit can yield bipyridinium salts, while substitution of the bromine atom can produce a variety of substituted nicotinamides.

Scientific Research Applications

N-([2,3’-bipyridin]-4-ylmethyl)-5-bromonicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-5-bromonicotinamide involves its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal center, affecting its reactivity and interactions with other molecules. The bipyridine moiety acts as a bidentate ligand, forming stable chelate complexes with metals, which can then participate in various catalytic and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,3’-bipyridin]-4-ylmethyl)-5-bromonicotinamide is unique due to its specific combination of a bipyridine moiety and a bromonicotinamide group

Properties

IUPAC Name

5-bromo-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4O/c18-15-7-14(10-20-11-15)17(23)22-8-12-3-5-21-16(6-12)13-2-1-4-19-9-13/h1-7,9-11H,8H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPIOESHWJHLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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